![molecular formula C26H19BO2 B3135367 (10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)boronic acid CAS No. 400607-48-9](/img/structure/B3135367.png)
(10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)boronic acid
説明
“(10-[1,1’-Biphenyl]-2-yl-9-anthracenyl)boronic acid” is a type of boronic acid. Boronic acids are organic compounds related to boric acid in which one of the three hydroxyl groups is replaced by an alkyl or aryl group . They are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc .
Molecular Structure Analysis
The general structure of a boronic acid is R−B(OH)2, where R is a substituent . In the case of “(10-[1,1’-Biphenyl]-2-yl-9-anthracenyl)boronic acid”, the R group would be the “(10-[1,1’-Biphenyl]-2-yl-9-anthracenyl)” part of the molecule.Chemical Reactions Analysis
Boronic acids are used extensively in organic chemistry as chemical building blocks and intermediates, predominantly in the Suzuki coupling . They can form tetrahedral boronate complexes . An ultra-high-performance liquid chromatography-electrospray ionization mass spectrometry method has been developed for the analysis of a broad range of boronic acids .科学的研究の応用
Boronic acids have gained significant attention in scientific research due to their unique chemical properties and potential applications across various domains, including drug discovery, material science, and biosensing. While specific studies on (10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)boronic acid are not directly available, insights into the broader applications of boronic acids can provide a valuable context for understanding its potential uses.
Drug Discovery and Development
Boronic acids are notable for their role in the development of new therapeutic agents. The inclusion of boronic acid moieties in drug molecules has been linked to enhanced potency and improved pharmacokinetic profiles. This has led to the approval of several boronic acid-based drugs by regulatory authorities for various conditions, highlighting the importance of boronic acids in medicinal chemistry. The exploration of boronic acids in drug discovery extends to their incorporation into molecules aimed at treating diseases with unmet medical needs, demonstrating their versatility and potential for innovation in pharmaceuticals (Plescia & Moitessier, 2020).
Antifungal and Antimicrobial Applications
Boronic acids have demonstrated efficacy as antifungal agents. Their mechanism of action often involves inhibiting essential biological processes in fungi, making them effective in controlling fungal infections and diseases. This antifungal property is particularly relevant in agricultural sciences and medicine, where fungal resistance to traditional compounds is an ongoing challenge. The development of boronic acid-based antifungals opens new pathways for addressing these challenges, with potential applications ranging from crop protection to the treatment of fungal infections in humans (Arvanitis, Rook, & Macreadie, 2020).
Boron Neutron Capture Therapy (BNCT)
An innovative application of boronic acids is in Boron Neutron Capture Therapy (BNCT), a targeted cancer treatment approach. Boronic acids are used to deliver boron-10 isotopes to cancer cells. Upon neutron irradiation, these isotopes undergo nuclear reactions that release lethal radiation, selectively killing cancer cells while sparing surrounding healthy tissue. This method illustrates the potential of boronic acids in developing advanced cancer therapies with minimal side effects (Yanagië et al., 2008).
Sensor Technology
Boronic acids are integral to the development of chemical sensors, particularly for detecting carbohydrates and glucose levels. Their ability to form reversible covalent bonds with diols and polyols makes them ideal for creating biosensors with high specificity and sensitivity. These sensors have applications in clinical diagnostics, environmental monitoring, and food safety, demonstrating the versatility of boronic acids in sensor technology (Bian et al., 2019).
作用機序
将来の方向性
Recently, reversible click reactions have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . An excellent understanding of the chemical properties and biocompatibility of boronic acid-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .
特性
IUPAC Name |
[10-(2-phenylphenyl)anthracen-9-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BO2/c28-27(29)26-23-16-8-6-14-21(23)25(22-15-7-9-17-24(22)26)20-13-5-4-12-19(20)18-10-2-1-3-11-18/h1-17,28-29H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBIXDRGEYWZEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=CC=C4C5=CC=CC=C5)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-chlorophenyl)-3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]urea](/img/structure/B3135294.png)
![1-(5-Nitro-2-pyridinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3135307.png)
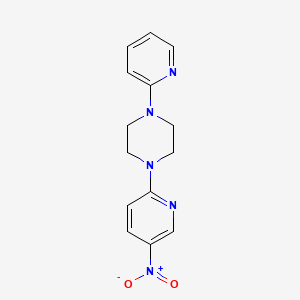
![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-phenylurea](/img/structure/B3135323.png)
![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3135325.png)
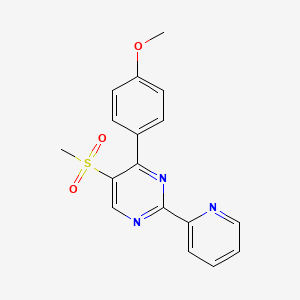

![5-(2-Chlorophenyl)-7-ethyl-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepine-2-thione](/img/structure/B3135355.png)
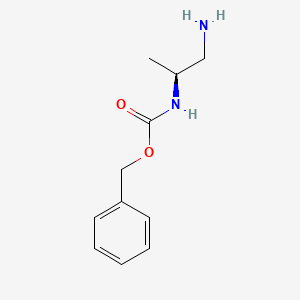
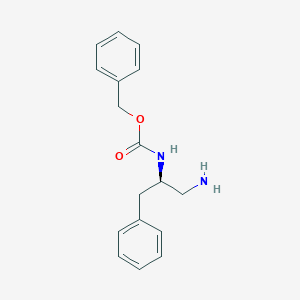
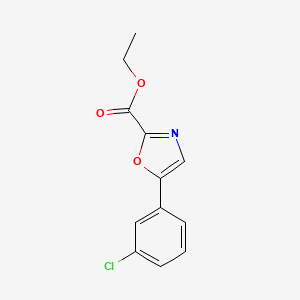
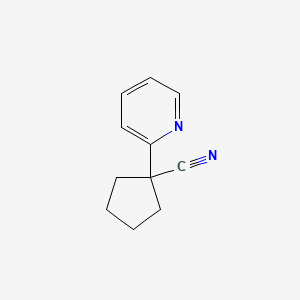
![methyl 5-cyano-1-(4-fluorophenyl)-4-[(E)-2-(furan-2-yl)ethenyl]-6-oxopyridazine-3-carboxylate](/img/structure/B3135388.png)
![2-(4-Fluorophenyl)-3,8-dioxo-7-[4-(trifluoromethyl)phenyl]pyrido[3,4-c]pyridazine-4-carbonitrile](/img/structure/B3135389.png)